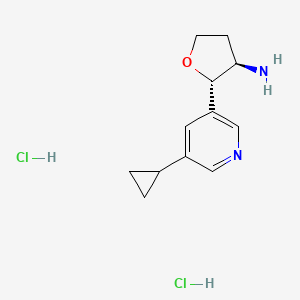
N-(1-cyano-1-cyclopropylethyl)-2-(4,5-dimethyl-1H-imidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-2-(4,5-dimethyl-1H-imidazol-1-yl)acetamide, commonly known as CCPA, is a potent and selective agonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play important roles in various physiological processes, such as regulation of heart rate, blood pressure, and neurotransmitter release. CCPA has been extensively studied for its potential therapeutic applications, particularly in the fields of cardiovascular and neurological diseases.
Mécanisme D'action
CCPA exerts its effects by selectively activating the adenosine A1 receptor, which is coupled to the Gi/o protein signaling pathway. Activation of the A1 receptor leads to inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP). This in turn leads to a variety of downstream effects, such as inhibition of voltage-gated calcium channels, activation of potassium channels, and inhibition of neurotransmitter release.
Biochemical and physiological effects:
CCPA has a number of biochemical and physiological effects, which are mediated by its activation of the adenosine A1 receptor. These effects include:
- Reduction in heart rate and blood pressure
- Inhibition of platelet aggregation
- Reduction in neurotransmitter release, such as dopamine and glutamate
- Reduction in neuronal excitability
- Increase in potassium channel activity
- Inhibition of voltage-gated calcium channels
Avantages Et Limitations Des Expériences En Laboratoire
CCPA has several advantages as a research tool, including its high potency and selectivity for the adenosine A1 receptor, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, such as its relatively short half-life and potential for off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for research on CCPA, including:
- Development of more potent and selective A1 receptor agonists
- Investigation of the therapeutic potential of CCPA in other disease states, such as cancer and inflammation
- Elucidation of the molecular mechanisms underlying the cardioprotective and neuroprotective effects of CCPA
- Development of novel drug delivery systems to improve the pharmacokinetic properties of CCPA and other adenosine receptor agonists.
Méthodes De Synthèse
CCPA can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common chemical synthesis method involves the reaction of 1-cyano-1-cyclopropylethylamine with 4,5-dimethylimidazole-1-acetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired product. Enzymatic synthesis of CCPA has also been reported using a recombinant E. coli strain expressing the necessary enzymes.
Applications De Recherche Scientifique
CCPA has been extensively studied for its potential therapeutic applications, particularly in the fields of cardiovascular and neurological diseases. In cardiovascular research, CCPA has been shown to have cardioprotective effects, such as reducing myocardial infarct size and improving cardiac function in animal models of ischemia-reperfusion injury. In neurological research, CCPA has been shown to have neuroprotective effects, such as reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(4,5-dimethylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-9-10(2)17(8-15-9)6-12(18)16-13(3,7-14)11-4-5-11/h8,11H,4-6H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAQJEIHKXEAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CC(=O)NC(C)(C#N)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-(4,5-dimethyl-1H-imidazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate](/img/structure/B3010151.png)

![4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3010154.png)


![2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B3010163.png)

![2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3010165.png)
![N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide](/img/structure/B3010166.png)



![2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3010170.png)